molecular formula C13H16O4 B13651647 Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate

Cat. No.: B13651647
M. Wt: 236.26 g/mol
InChI Key: LMTUVHAHYFSNBB-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate is an ester derivative featuring a 3-methoxyphenyl group attached to a substituted oxobutanoate backbone. Its structure includes a ketone group at position 4 and a methyl substituent at position 3, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The methoxy group enhances solubility and influences electronic properties, while the ester functionality contributes to reactivity in hydrolysis or coupling reactions .

Properties

IUPAC Name

methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(7-12(14)17-3)13(15)10-5-4-6-11(8-10)16-2/h4-6,8-9H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTUVHAHYFSNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification from Corresponding Acid

A common route involves esterifying the corresponding 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoic acid with methanol under acidic conditions.

  • Procedure:
    The acid precursor is dissolved in absolute methanol, and a catalytic amount of concentrated sulfuric acid is added to promote esterification. The mixture is refluxed under inert atmosphere for several hours. Upon completion, the reaction mixture is neutralized, and the ester is extracted and purified.

  • Reported Yields:
    Yields of 80-85% are typical for similar compounds under optimized conditions, indicating efficient conversion (analogous to ethyl ester syntheses reported for related compounds).

Step Reagent/Condition Outcome
1 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoic acid + MeOH + H2SO4 Formation of methyl ester
2 Reflux for 4-6 hours Esterification reaction proceeds
3 Neutralization and extraction Isolation of methyl ester

Metal-Catalyzed Carbonylation and Hydrogenation

While no direct patent or literature describes the exact synthesis of this compound, related ketoesters such as methyl 4-oxobutanoate are prepared via palladium-catalyzed carbonylation of acrolein in methanol under CO pressure, followed by selective hydrogenation.

  • Catalysts: 5% Pd/C with acid co-catalysts such as HCl and triphenylarsine
  • Conditions: Elevated temperature (~115°C), high CO pressure (up to 2700 psi)
  • Yields: Up to 77.5% methyl 4-oxobutyrate from acrolein

This method could be adapted for substituted phenyl derivatives by starting from appropriately substituted acrolein precursors or via subsequent functional group transformations.

Silver-Catalyzed Radical Umpolung Cross-Coupling

Recent advances in silver-catalyzed radical cross-coupling provide a versatile method to construct tricarbonyl compounds, which are structurally related to ketoesters. This method involves:

  • Substrates: Silyl enol ethers and aryl halides
  • Catalyst: Silver(I) salts (Ag2O preferred)
  • Solvents: 1,4-dioxane or MeCN under ambient temperature and inert atmosphere
  • Oxidant: Molecular oxygen essential for reaction progress

This approach allows the coupling of aryl groups with ketoester frameworks, potentially enabling the synthesis of this compound by coupling a 3-methoxyphenyl precursor with a methyl 4-oxobutanoate derivative.

Parameter Optimal Condition Notes
Catalyst Ag2O (20 mol%) Superior to other silver salts
Solvent 1,4-Dioxane Higher yields than MeCN
Temperature Ambient Mild conditions
Atmosphere Argon with molecular oxygen Oxygen essential for yield
Reaction Time 6 hours Moderate reaction time
Yield Up to 83% isolated Efficient coupling

Multi-Step Organic Synthesis from β-Diketones

According to synthetic protocols for related ketoester compounds, this compound can be synthesized from substituted β-diketones via:

  • Step 1: Formation of substituted 1,3-diketone intermediates
  • Step 2: Selective oxidation or functional group transformation (e.g., with Oxone) to introduce keto and ester functionalities
  • Step 3: Purification by recrystallization or chromatography

This method is useful for obtaining high purity compounds with well-controlled stereochemistry.

Comparative Summary of Preparation Routes

Preparation Method Key Reagents & Conditions Advantages Limitations
Acid-catalyzed esterification 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoic acid + MeOH + H2SO4, reflux Simple, high yield Requires pure acid precursor
Pd-catalyzed carbonylation Acrolein, Pd/C, HCl, triphenylarsine, CO pressure, methanol High yield for related ketoesters High pressure, specialized setup
Silver-catalyzed radical cross-coupling Silyl enol ethers, Ag2O, molecular oxygen, 1,4-dioxane Mild conditions, functional group tolerance Requires specialized catalysts
Multi-step β-diketone oxidation β-Diketone precursors, Oxone, methanol, recrystallization Control over stereochemistry Multi-step, moderate yield

Research Findings and Analytical Data

  • NMR Characterization: Carbon-13 NMR confirms the presence of keto and ester carbonyl carbons, as well as aromatic methoxy substituents.
  • Yield Optimization: Addition of water and adjustment of acid catalyst concentration significantly affect yields in carbonylation reactions.
  • Catalyst Effects: Triphenylarsine as a ligand improves Pd-catalyzed carbonylation efficiency.
  • Reaction Scalability: Silver-catalyzed cross-coupling demonstrated at 5 mmol scale with good isolated yields (~73%).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural differences between Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate and analogous compounds:

Compound Name Substituents on Phenyl Ring Ester Group Additional Functional Groups Molecular Weight (g/mol) Key Applications/Properties
This compound 3-methoxy Methyl None ~250 (estimated) Intermediate in drug synthesis
4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid (CAS 1283572-13-3) 3-bromo, 4-methoxy Carboxylic acid Bromine atom 301.13 Potential halogenated pharmaceutical intermediate
Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate (CAS 1956355-57-9) 4-nitro Ethyl Nitro group ~280 (estimated) Electron-deficient scaffold for reactive intermediates
2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate (CAS 284043-11-4) 4-hydroxy, 3-methoxy Ethyl Amino group ~295 (estimated) Bioactive moiety with H-bonding potential
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino Methyl Amide linkage 235.24 Precursor for heterocyclic synthesis

Key Observations :

  • Substituent Effects : Bromine () and nitro groups () introduce steric bulk and electronic effects, altering reactivity compared to the methoxy group in the target compound. Bromine increases molecular weight and may enhance halogen bonding in crystallography .
  • Ester Group Variations : Ethyl esters () exhibit slower hydrolysis rates compared to methyl esters, impacting metabolic stability in drug design .

Physicochemical and Spectral Properties

  • NMR Data :
    • The 3-methoxyphenyl group in the target compound shows characteristic $ ^1H $-NMR signals at δ ~3.8 ppm (OCH$ _3 $) and aromatic protons at δ 6.7–7.4 ppm, similar to (E)-3-(3-methoxyphenyl)acrylic acid () .
    • Carboxylic acid analogs (e.g., 1283572-13-3) exhibit broad peaks at δ ~12 ppm for -COOH, absent in the methyl ester .
  • Hydrogen Bonding: Compounds with hydroxyl or amino groups (e.g., 284043-11-4) form stronger intermolecular interactions, as analyzed via graph set theory (), influencing crystallization behavior .

Biological Activity

Methyl 4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxicity against cancer cell lines, and other relevant biological effects.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxy group and the carbonyl moiety in its structure enhances its reactivity and potential to form complexes with biomolecules.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Interaction : The compound may exhibit affinity for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from cytotoxicity assays:

Cell LineIC50 (µM)Reference
HEPG2 (liver carcinoma)1.25
MCF7 (breast cancer)2.31
A549 (lung cancer)1.03

The IC50 values indicate the concentration required to inhibit cell viability by 50%. Compounds with lower IC50 values demonstrate higher potency.

Case Studies

  • Antitumor Activity : In a study focusing on various derivatives of similar compounds, this compound showed significant cytotoxicity against liver carcinoma cells (HEPG2), with an IC50 value of approximately 1.25 µM. This suggests that the compound may be a promising candidate for further development in cancer therapeutics .
  • Structure-Activity Relationship (SAR) : Analysis of structural modifications reveals that the presence of electron-donating groups like methoxy enhances cytotoxicity, while electron-withdrawing groups diminish it. This relationship is critical for designing more effective analogs .

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

  • Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers in vitro, suggesting a role in managing inflammatory diseases .

Q & A

Q. Critical Factors :

  • Temperature : Elevated temperatures (~60–80°C) enhance reaction rates but may promote side reactions like over-alkylation or ester hydrolysis.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) aid in isolating hydrophobic products .
  • Catalyst Efficiency : Lewis acids like AlCl₃ must be rigorously removed post-reaction to avoid interference in subsequent steps .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Basic Research Question
Methodological Approach :

  • ¹H/¹³C NMR :
    • Key Peaks :
  • A singlet at δ ~3.7 ppm (methoxy group, -OCH₃).
  • Doublets in aromatic regions (δ 6.8–7.5 ppm) for the 3-methoxyphenyl ring.
  • A triplet for the methyl ester (δ ~3.5–3.8 ppm) and a ketone carbonyl signal at δ ~200–210 ppm in ¹³C NMR .
  • IR Spectroscopy :
    • Strong absorbance at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
  • HPLC-MS :
    • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 264.1362 for C₁₃H₁₆O₄) and purity (>95%) .

Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw) to resolve ambiguities in overlapping signals.

How can computational chemistry methods predict the compound’s reactivity and interactions with biological targets?

Advanced Research Question
Methodological Framework :

  • Molecular Docking :
    • Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on hydrogen bonding between the ketone group and catalytic residues .
  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
  • MD Simulations :
    • Simulate solvation dynamics in water or lipid bilayers to assess bioavailability and membrane permeability .

Validation : Compare computational results with experimental data (e.g., enzyme inhibition assays) to refine models.

What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?

Advanced Research Question
Challenges :

  • Disorder in Aromatic Rings : The 3-methoxyphenyl group may exhibit rotational disorder, complicating electron density maps.
  • Twinned Crystals : Common in esters due to flexible chains; requires careful indexing .

Q. SHELX Applications :

  • SHELXD : For phase problem resolution via dual-space recycling, especially with high-resolution data (<1.0 Å).
  • SHELXL : Refinement with restraints for disordered moieties and hydrogen-bonding networks. Use the AFIX command to model methyl group rotation .
  • Validation : Check R-factors (target < 0.05 for Rint) and validate hydrogen-bonding patterns via Mercury CSD .

How can researchers resolve contradictions in reported biological activities of structural analogs of this compound?

Data Contradiction Analysis
Case Study : Discrepancies in antimicrobial activity between this compound and its chlorinated analog.
Methodology :

  • Structural-Activity Relationship (SAR) :
    • Compare electronic (Hammett σ values) and steric (Taft parameters) effects of substituents. Chlorine’s electron-withdrawing nature may enhance membrane penetration .
  • Experimental Replication :
    • Standardize assay conditions (e.g., MIC testing in Mueller-Hinton broth at pH 7.2) to control variables like solvent (DMSO vs. ethanol) .
  • Meta-Analysis :
    • Use databases like SciFinder to aggregate data on analogs, filtering by assay type (e.g., in vitro vs. in vivo) and purity (>90%) .

Resolution : Contradictions often arise from assay variability; use orthogonal assays (e.g., time-kill kinetics + fluorescence microscopy) to confirm mechanisms .

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